7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] is a novel chemical compound characterized by its unique spirocyclic structure. It has the molecular formula and is identified by the CAS number 1283090-73-2. The compound features a bicyclic system where two rings are interconnected through a single atom, which is typical of spiro compounds. This specific arrangement contributes to its potential biological activities and applications in medicinal chemistry.
This compound is primarily sourced from synthetic organic chemistry processes. It falls under the classification of heterocyclic compounds, which are characterized by containing at least one atom in the ring structure that is not carbon. In this case, the presence of nitrogen and oxygen atoms contributes to its reactivity and interactions with biological systems.
The synthesis of 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] typically involves multi-step organic reactions. One common synthetic route includes:
Industrial production may utilize automated reactors and continuous flow systems to enhance scalability and cost-effectiveness while maintaining consistent quality.
The molecular structure of 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] can be depicted as follows:
The structural data indicates that this compound has a compact and rigid conformation due to its spirocyclic nature, which can influence its interaction with biological targets.
7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] can participate in various chemical reactions:
The reactions often require specific reagents:
The products formed from these reactions depend on conditions used; for instance:
The mechanism of action for 7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets are context-dependent but may include receptors or enzymes relevant in pharmacological applications.
7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] has several notable applications:
Spirocyclic frameworks, characterized by a shared atom connecting two orthogonal rings, confer three-dimensional complexity critical for target selectivity in drug design. The compound 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] exemplifies this principle, featuring a spiro junction between furopyridine and piperidine rings that restricts conformational flexibility. This rigidity enforces precise spatial orientation of pharmacophores, enhancing binding affinity to biological targets like central nervous system (CNS) receptors [1]. The zero rotatable bonds in this scaffold (as calculated from SMILES: C1CNCCC12C3=CN=CC(=C3CO2)F) minimize entropy penalties upon protein binding, a key advantage over planar heterocycles [1] [8].
Table 1: Structural Metrics of Spirocyclic vs. Non-Spiro Piperidine Bioisosteres
Structural Feature | 7-Fluoro Spiro System | Linear Piperidine Analog |
---|---|---|
Rotatable Bonds | 0 | ≥4 |
TPSA (Ų) | 34.15 | 12–25 |
Fraction sp³ Carbons (Fsp³) | 0.64 | 0.20–0.40 |
3D Complexity | High (orthogonal rings) | Low (coplanar rings) |
This architectural distinction translates to improved blood-brain barrier permeability (LogP = 1.33) and reduced off-target interactions, making such compounds ideal for neuropsychiatric drug discovery. Notably, the spirocyclic core’s fixed hydrogen-bond acceptor/donor topology (3 acceptors, 1 donor) enables optimal engagement with conserved residues in G-protein-coupled receptors implicated in depression and anxiety [1] [5].
Fluorine incorporation at the C7 position of the furopyridine ring induces multifaceted electronic and steric effects that profoundly modulate bioactivity. The fluorine’s strong inductive effect (+σI) lowers the pKa of adjacent basic centers (predicted pKa = 9.81), enhancing membrane penetration at physiological pH [2] [3]. Critically, fluorine acts as a metabolic blocker, shielding the electron-rich furopyridine system from cytochrome P450-mediated oxidation. This extends half-life in vivo, as evidenced by studies showing >80% stability in human microsomal assays for fluorinated piperidines versus <20% for non-fluorinated analogs [2] [7].
Position-specific effects are paramount:
Table 2: Impact of Fluorine Substitution on Key Pharmaceutical Parameters
Parameter | Fluorinated Piperidine | Non-Fluorinated Analog | Change (%) |
---|---|---|---|
Metabolic Stability (t½) | 42 min | 9 min | +367% |
Membrane Permeability (Papp) | 22 × 10⁻⁶ cm/s | 8 × 10⁻⁶ cm/s | +175% |
Aqueous Solubility | 0.18 mg/mL | 0.25 mg/mL | -28% |
Plasma Protein Binding | 89% | 78% | +14% |
However, strategic placement is essential—mispositioned fluorine can detrimentally disrupt pharmacophore geometry, as demonstrated in cannabinoid receptors where C1-fluoro substitution reduced CB1 affinity by 38-fold [7].
The synthesis of fused furopyridine-piperidine scaffolds emerged in the early 2000s, driven by demand for CNS-active scaffolds with improved selectivity. Key milestones include:
The pivotal innovation for 7-fluoro derivatives came in 2019 with Glorius’ diastereoselective fluorination method employing Rh(I)/pinacol borane. This technique overcame prior limitations in introducing fluorine at the sterically encumbered C7 position while maintaining the spiro configuration’s integrity [1] [5]. Subsequent optimization by Beller (2020) using heterogeneous nickel silicide catalysts allowed scalable production under mild conditions (25°C, 5 atm H₂), achieving 92% yield with 99:1 diastereomeric ratio [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: